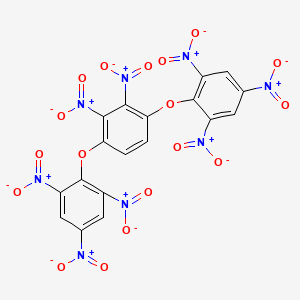
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is a complex organic compound with the molecular formula C18H6N8O18 and a molecular weight of 622.28304 . This compound is characterized by its high nitrogen content and multiple nitro groups, making it a subject of interest in various scientific fields, particularly in the study of energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of precursor compounds. One common method includes the nitration of 1,4-dihydroxybenzene with a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of nitration reactions safely. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions, leading to the formation of more highly nitrated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher nitrated compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of its toxicity and interaction with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include electron transfer processes and the formation of radical species .
Comparison with Similar Compounds
Similar Compounds
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene: Similar in structure but with different substitution patterns on the benzene ring.
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene: Another isomer with nitro groups in different positions.
Uniqueness
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is unique due to its specific substitution pattern, which influences its reactivity and stability. This compound’s high nitrogen content and multiple nitro groups make it particularly valuable in the study of energetic materials and their applications .
Properties
CAS No. |
94248-18-7 |
|---|---|
Molecular Formula |
C18H6N8O18 |
Molecular Weight |
622.3 g/mol |
IUPAC Name |
2,3-dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-9(21(31)32)17(10(4-7)22(33)34)43-13-1-2-14(16(26(41)42)15(13)25(39)40)44-18-11(23(35)36)5-8(20(29)30)6-12(18)24(37)38/h1-6H |
InChI Key |
IYAIVFRLSPBEDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















